Daporinad

Beschreibung

Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia.

Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.

DAPORINAD is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

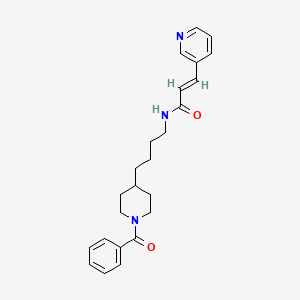

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBNHDGDUADAGP-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026050 | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658084-64-1, 201034-75-5, 658084-94-7 | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daporinad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daporinad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daporinad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK866 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPORINAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Daporinad's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daporinad (also known as FK866 or APO866) is a potent and highly specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, daporinad triggers a cascade of events within cancer cells, leading to energy crisis, cell cycle arrest, and ultimately, cell death through multiple modalities, including apoptosis and autophagy.[3][4][5] This document provides a comprehensive technical overview of daporinad's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion

The primary molecular target of daporinad is the enzyme NAMPT.[1][3] In mammalian cells, the salvage pathway is the main route for NAD+ regeneration, and NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased reliance on this pathway to maintain their NAD+ pools, making them particularly vulnerable to NAMPT inhibition.[3][6]

Daporinad binds to and inhibits NAMPT, leading to a rapid and significant depletion of intracellular NAD+ levels.[1][7][8] This depletion is the central event that orchestrates the downstream anti-cancer effects of the drug.

Core Mechanism of Daporinad

Downstream Cellular Consequences

The depletion of NAD+, a crucial coenzyme for hundreds of redox reactions and a substrate for enzymes like PARPs and sirtuins, triggers a multi-faceted cellular response.

Energy Crisis: ATP Depletion

NAD+ is essential for cellular energy production through glycolysis and oxidative phosphorylation.[6] Daporinad-induced NAD+ depletion leads to a subsequent and significant drop in intracellular ATP levels, precipitating an energy crisis within the cancer cell.[7][9]

Induction of Apoptosis

Daporinad is a potent inducer of apoptosis in a wide range of cancer cell types.[3][4] The apoptotic cascade is initiated by the cellular stress caused by NAD+ and ATP depletion. Key events in daporinad-induced apoptosis include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the loss of ΔΨm is consistently observed following daporinad treatment.[1]

-

Reactive Oxygen Species (ROS) Production: The impairment of mitochondrial function can lead to an increase in ROS, further contributing to cellular damage and apoptotic signaling.

-

Caspase Activation: While some studies report caspase-independent cell death, others have shown the activation of effector caspases, such as caspase-3, in response to daporinad.[1][10]

Apoptosis Signaling Pathway

Induction of Autophagy

In addition to apoptosis, daporinad has been shown to induce autophagy, a cellular self-degradation process.[1][5] This is thought to be a consequence of the profound metabolic stress induced by the drug. The signaling pathways implicated in daporinad-induced autophagy include:

-

Inhibition of mTORC1 Signaling: Daporinad treatment leads to the downregulation of the PI3K/AKT/mTORC1 pathway, a central regulator of cell growth and a negative regulator of autophagy.

-

Inhibition of ERK1/2 Signaling: The MAPK/ERK pathway is also inhibited by daporinad, contributing to the induction of autophagy.

-

Nuclear Translocation of TFEB: The inhibition of mTORC1 and ERK1/2 leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Autophagy Signaling Pathway

Cell Cycle Arrest

Daporinad can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[11] This effect is likely mediated by the depletion of NAD+, which is required for the activity of various enzymes involved in cell cycle progression. The precise molecular mechanism is still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the Cyclin B1-CDK1 complex.[11][12]

Anti-Angiogenic Effects

Daporinad has been reported to possess anti-angiogenic properties, in part by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[13] While the direct signaling pathway is not fully elucidated, NAD+ levels are known to influence angiogenesis. One plausible mechanism is through the NAD+-dependent deacetylase SIRT1, which can regulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[14][15][16] By depleting NAD+, daporinad may reduce SIRT1 activity, leading to increased HIF-1α degradation and consequently, decreased VEGF expression.

Anti-Angiogenesis Pathway

Quantitative Data Summary

The potency of daporinad varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Daporinad (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hematologic Malignancies (average of 41 lines) | Leukemia, Lymphoma | 0.09 - 27 | [1] |

| SH-SY5Y | Neuroblastoma | 1.7 | [1] |

| HT1080 | Fibrosarcoma | 160 | [1] |

| U87 | Glioblastoma | 170,000 | [17] |

| MiaPaCa-2 | Pancreatic Cancer | <1 (sub-nanomolar) | [18] |

| ML2 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |

| JRKT | Acute Lymphoblastic Leukemia | <1 (sub-nanomolar) | [18] |

| NMLW | Burkitt Lymphoma | <1 (sub-nanomolar) | [18] |

| RPMI8226 | Multiple Myeloma | <1 (sub-nanomolar) | [18] |

| NB4 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |

| MCF-7 | Breast Cancer (ER+) | >100 (less sensitive) | [19] |

Table 2: Effects on NAD+ and ATP Levels

| Cell Line | Treatment | Time Point | % Decrease in NAD+ | % Decrease in ATP | Reference |

| KP4 | 5 nM Daporinad | 24 h | ~90% | Not specified | [7] |

| PANC-1 | 5 nM Daporinad | 24 h | ~90% | Not specified | [7] |

| RMS cell lines | ≤1 nM OT-82 (2nd gen.) | 24-72 h | Significant, dose-dependent | Profound depletion | [20] |

| Hematologic Malignancies | 10 nM Daporinad | 24 h | Significant | - | [10] |

| Hematologic Malignancies | 10 nM Daporinad | 48-72 h | - | Significant | [10] |

Table 3: In Vivo Efficacy of Daporinad

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| Human AML, Lymphoblastic Lymphoma, Leukemia | 20 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Prevented and abrogated tumor growth | [1] |

| KP4 (Pancreatic Cancer) | 20 mg/kg/day, i.p., 5 times/week for 4 weeks | Slowed tumor progression | [7] |

| MM1S (Multiple Myeloma) | 30 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Significant anti-MM activity | [21] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the mechanism of action of daporinad.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[13]

-

Treatment: Treat cells with various concentrations of daporinad or vehicle control for the desired duration (e.g., 72 or 96 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][22]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][15]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]

MTT Assay Workflow

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment, collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.[14]

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.[14]

-

Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1][14]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[14]

Annexin V/PI Assay Workflow

Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in ΔΨm.

-

Cell Treatment: Treat cells with daporinad as required. Include a positive control (e.g., CCCP) to induce depolarization.[4]

-

JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[4][23]

-

Washing: Wash the cells with assay buffer.[23]

-

Fluorescence Measurement: Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while monomers in the cytoplasm of apoptotic cells emit green fluorescence (~535 nm).[4][23] The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.

Intracellular NAD+ Measurement

Several methods can be used, including HPLC and commercially available colorimetric or fluorometric assay kits.

-

Sample Preparation: Lyse cells using an appropriate extraction buffer (e.g., acid extraction for NAD+).[24]

-

NAD+ Cycling Reaction: In a 96-well plate, add cell lysates and a master mix containing enzymes that cycle between NAD+ and NADH, generating a product that can be measured.[16]

-

Detection: Measure the absorbance or fluorescence of the product, which is proportional to the NAD+ concentration.[16]

-

Quantification: Calculate NAD+ concentration based on a standard curve and normalize to protein concentration or cell number.[16]

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and post-translational modification of key proteins in the apoptosis and autophagy pathways.

-

Protein Extraction: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, LC3-I/II, p-mTOR, p-ERK).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Daporinad's mechanism of action is centered on the inhibition of NAMPT and the subsequent depletion of NAD+, leading to a profound energy crisis and the induction of multiple cell death pathways in cancer cells. Its potent anti-cancer effects in preclinical models highlight the therapeutic potential of targeting NAD+ metabolism. However, clinical trials with daporinad as a monotherapy have shown limited efficacy, often due to dose-limiting toxicities.[23]

Future research is focused on several key areas:

-

Combination Therapies: Combining daporinad or other NAMPT inhibitors with conventional chemotherapeutics or other targeted agents to enhance efficacy and overcome resistance.[7][9]

-

Predictive Biomarkers: Identifying biomarkers to select patients who are most likely to respond to NAMPT inhibition.

-

Second-Generation Inhibitors: Developing novel NAMPT inhibitors with improved pharmacokinetic properties and better therapeutic windows.[20]

This in-depth guide provides a solid foundation for understanding the complex mechanism of action of daporinad, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies targeting cellular metabolism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ and Vascular Dysfunction: From Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIF-independent regulation of VEGF and angiogenesis by the transcriptional coactivator PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Impairment of an endothelial NAD+-H2S signaling network is a reversible cause of vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Dysfunction and Metabolic Reprogramming in Chronic Inflammatory Diseases: Molecular Insights and Therapeutic Opportunities | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]

- 21. researchgate.net [researchgate.net]

- 22. oncotarget.com [oncotarget.com]

- 23. researchgate.net [researchgate.net]

- 24. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Role of Daporinad (FK866) in NAD+ Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cell survival.[4][5][6][7] By inhibiting NAMPT, Daporinad effectively depletes intracellular NAD+ levels, leading to metabolic stress and apoptosis, particularly in cells with high energy demands such as cancer cells.[8][9][10] This technical guide provides an in-depth overview of the function of Daporinad in NAD+ biosynthesis, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows. Although Daporinad did not achieve its primary endpoints in clinical trials for various cancers due to a lack of efficacy, it remains a valuable tool for preclinical research into NAD+ metabolism and the therapeutic potential of NAMPT inhibition.[7][10][11][12]

Mechanism of Action

Daporinad exerts its biological effects by directly binding to and inhibiting the enzymatic activity of NAMPT.[1][9][11] This enzyme is pivotal in the primary salvage pathway that recycles nicotinamide (NAM) back into NAD+.[5][7] The inhibition of NAMPT by Daporinad leads to a rapid and significant decrease in the intracellular pool of NAD+, a critical coenzyme for hundreds of redox reactions and a substrate for NAD+-consuming enzymes such as PARPs and sirtuins.[5][13][14] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration, making them more susceptible to the cytotoxic effects of Daporinad.[7][15][16]

Signaling Pathway of Daporinad-mediated NAD+ Depletion

The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by Daporinad.

Quantitative Data

In Vitro Potency and Cytotoxicity

Daporinad exhibits potent inhibition of NAMPT and significant cytotoxicity against a wide range of cancer cell lines, particularly those of hematological origin.[7][16][17]

| Cell Line | Cancer Type | IC50 / LD50 (nM) | Assay Type | Reference |

| Various Hematological Malignancies | Leukemia, Lymphoma | 0.09 - 27 | Cytotoxicity | [18] |

| NCI-H209, H69, H446, DMS79 (SCLC) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability (72h) | [17] |

| H69AR (SCLC, resistant) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability (72h) | [17] |

| A549 (NSCLC) | Non-Small Cell Lung Cancer | 100 | Cell Viability (72h) | [17] |

| U87 | Glioblastoma | 170,000 | Cell Growth | [3] |

| MiaPaCa-2 | Pancreatic Cancer | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| ML2 | Acute Myeloid Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| JRKT | Acute Lymphoblastic Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| NMLW | Burkitt Lymphoma | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| RPMI8226 | Multiple Myeloma | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| NB4 | Acute Myeloid Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |

| MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | More sensitive than MCF-7 | Proliferation Inhibition | [10] |

| MDA-MB-468 (TNBC) | Triple-Negative Breast Cancer | More sensitive than MCF-7 | Proliferation Inhibition | [10] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to evaluate the distribution and clearance of Daporinad.

| Species | Dose | Route | Cmax | T1/2 | Key Findings | Reference |

| Mouse | 5, 10, 30 mg/kg | IV | - | - | Linear PK at 5 & 10 mg/kg; non-linear at 30 mg/kg. 25 metabolites identified. | [1][2][8][11] |

| Mouse | 10 mg/kg | IV | 14 µM | ~50 min | Rapid clearance. | [13] |

| Rat | up to 60 mg/kg | IP | 6.7 µM | - | Toxicodynamic studies. | [13] |

Clinical Trial Data

Daporinad has been evaluated in Phase I and II clinical trials. While it showed a manageable safety profile, it did not demonstrate sufficient efficacy to proceed to later stages.[7][10]

| Trial Phase | Patient Population | Dose Limiting Toxicity | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Thrombocytopenia | Recommended Phase II dose: 0.126 mg/m²/h (96h infusion). No objective responses, 4 patients had stable disease. | [12] |

| Phase II | Various Cancers | - | Discontinued due to inadequate efficacy. | [7][10] |

Experimental Protocols

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of Daporinad on purified human NAMPT.[9][19]

Materials:

-

Purified recombinant human NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Daporinad (FK866) dissolved in DMSO

-

384-well black microplates

-

Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Daporinad in assay buffer. The final DMSO concentration should be below 1%. Prepare substrate solutions (NAM, PRPP, ATP) and a coupling enzyme mixture (NMNAT, ADH, ethanol) in assay buffer.

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of diluted Daporinad or vehicle control. Add 10 µL of diluted NAMPT enzyme to each well (except "no enzyme" controls). Incubate at room temperature for 15-30 minutes.

-

Reaction Initiation: Start the reaction by adding a master mix of substrates to all wells.

-

Coupled Reaction and Detection: Immediately add the coupling enzyme mixture. Incubate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Measure fluorescence intensity (Ex: 340 nm, Em: 460 nm).

-

Data Analysis: Subtract background fluorescence. Calculate percent inhibition relative to the vehicle control and determine the IC50 value.

Cellular NAD+ Quantification

This protocol outlines the measurement of intracellular NAD+ levels in cells treated with Daporinad using an enzymatic cycling assay or HPLC.[4][6][15][20]

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Daporinad (FK866)

-

PBS

-

Acidic extraction buffer (e.g., 0.6 M perchloric acid)

-

Neutralization buffer (e.g., potassium carbonate)

-

Commercially available NAD+/NADH assay kit or HPLC system

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of Daporinad for a specified time (e.g., 24 hours). Include a vehicle control.

-

NAD+ Extraction: Wash cells with PBS. Lyse cells with acidic extraction buffer. Neutralize the lysate. Centrifuge to pellet precipitate.

-

NAD+ Measurement:

-

Enzymatic Assay: Use a commercial kit following the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

-

HPLC: Inject the supernatant into a reverse-phase HPLC system to separate and quantify NAD+.[20]

-

-

Data Normalization and Analysis: Normalize NAD+ levels to the total protein concentration of each sample. Compare NAD+ levels in Daporinad-treated cells to the vehicle control.

Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of Daporinad on cell viability using a tetrazolium reduction (e.g., MTT, MTS) or ATP-based (e.g., CellTiter-Glo) assay.[14][17][21]

Materials:

-

Cultured cells

-

Daporinad (FK866)

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Solubilization solution (for MTT assay)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and incubate overnight. Treat with a serial dilution of Daporinad for the desired exposure period (e.g., 72 hours).

-

Addition of Reagent:

-

MTT/MTS: Add the tetrazolium salt solution to each well and incubate for 1-4 hours at 37°C. For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

ATP-based: Add the luminescent reagent directly to the wells.

-

-

Measurement:

-

MTT/MTS: Measure absorbance at the appropriate wavelength.

-

ATP-based: Measure luminescence.

-

-

Data Analysis: Subtract background readings. Normalize data to vehicle-treated controls and plot a dose-response curve to determine the IC50 or LD50 value.

Mandatory Visualizations

Experimental Workflow for Daporinad Evaluation

Downstream Consequences of NAMPT Inhibition

Conclusion

Daporinad (FK866) is a foundational research tool for understanding the critical role of the NAD+ salvage pathway in normal and disease physiology, particularly in oncology. Its high specificity and potency for NAMPT have enabled detailed elucidation of the downstream consequences of NAD+ depletion. While its clinical development was halted, the knowledge gained from studying Daporinad continues to inform the development of next-generation NAMPT inhibitors and other therapeutic strategies targeting cellular metabolism. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers investigating NAD+ biology and its therapeutic manipulation.

References

- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 8. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 16. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Daporinad (FK866): A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Initially identified as a promising anti-cancer agent due to the high reliance of tumor cells on this pathway, its development has provided critical insights into the role of NAD+ metabolism in cancer biology. This technical guide provides an in-depth overview of the discovery and development history of Daporinad, its mechanism of action, detailed experimental protocols, and a summary of its preclinical and clinical findings.

Discovery and Development History

Daporinad was first identified by scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) during a screening for compounds capable of inducing apoptosis in cancer cells.[1] The compound, then designated FK866, demonstrated potent cytotoxic effects against a variety of tumor cell lines.

The corporate development history of Daporinad has been complex, involving several pharmaceutical entities over the years. Following its initial discovery, the development rights moved through a series of corporate acquisitions and licensing agreements.

A summary of the key milestones in the development of Daporinad is presented below:

| Year | Milestone | Organization(s) |

| 2003 | Initial publication detailing the discovery and mechanism of action of FK866 as a specific NAMPT inhibitor. | Fujisawa Pharmaceutical Co. |

| 2005 | Initiation of Phase I clinical trials in patients with advanced solid tumors. | |

| 2009 | Publication of preclinical data demonstrating potent activity against hematological malignancies.[3][4] | |

| 2010 | Reports from Phase I trials indicating dose-limiting toxicities, primarily thrombocytopenia. | |

| 2010s | Multiple Phase I and II clinical trials conducted in various solid and hematological cancers. | |

| 2010s | Eventual discontinuation of most clinical trials due to a combination of limited efficacy and toxicity concerns.[2][3] |

Despite its failure to gain regulatory approval as a cancer therapeutic, Daporinad remains a valuable tool for researchers studying NAD+ metabolism and its role in various physiological and pathological processes.

Mechanism of Action

Daporinad exerts its biological effects through the potent and specific inhibition of NAMPT.[1] This enzyme is crucial for the salvage pathway of NAD+ synthesis, which recycles nicotinamide back into the NAD+ pool. In many cancer cells, the demand for NAD+ is significantly elevated to support rapid proliferation, DNA repair, and other metabolic activities. These cells often become highly dependent on the NAMPT-mediated salvage pathway for their NAD+ supply.

By inhibiting NAMPT, Daporinad leads to a rapid depletion of intracellular NAD+ levels.[1][5] This has several downstream consequences:

-

ATP Depletion: NAD+ is a critical coenzyme for cellular respiration and ATP production. Its depletion leads to a subsequent decline in intracellular ATP levels, precipitating an energy crisis within the cell.[5]

-

Induction of Apoptosis: The severe energy stress and metabolic collapse triggered by NAD+ and ATP depletion ultimately lead to the activation of apoptotic cell death pathways.[1][5] Evidence suggests the involvement of mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the activation of apoptotic signaling cascades.[5]

-

Inhibition of NAD+-Dependent Enzymes: NAD+ is a required substrate for several classes of enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and stress responses. Inhibition of their function due to NAD+ depletion likely contributes to the cytotoxic effects of Daporinad.

The signaling pathway illustrating the mechanism of action of Daporinad is depicted below:

Caption: Mechanism of action of Daporinad (FK866) in cancer cells.

Quantitative Data

In Vitro Efficacy

Daporinad has demonstrated potent in vitro activity against a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~1 | [1] |

| K562 | Chronic Myelogenous Leukemia | - | [1] |

| Various Hematologic Malignancies | Leukemia, Lymphoma | 0.09 - 27 |

In Vivo Efficacy

Preclinical studies in animal models have also shown the anti-tumor efficacy of Daporinad.

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| Mouse Xenograft | Pancreatic Cancer | - | Reduced tumor growth |

| Mouse Xenograft | Hematologic Malignancies | - | Abrogated tumor growth |

Clinical Pharmacokinetics (Phase I)

A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic data.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 0.126 mg/m²/h (96-h continuous infusion) |

| Dose-Limiting Toxicity (DLT) | Thrombocytopenia |

Experimental Protocols

NAMPT Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against NAMPT.

Principle: The assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, which is then converted to NAD+. The NAD+ is subsequently used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., Daporinad)

-

96-well or 384-well black plates

-

Fluorometric or colorimetric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the diluted test compound and a fixed concentration of NAMPT enzyme to the wells of the microplate.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

Add the coupling enzymes (NMNAT and ADH) and ethanol.

-

Incubate for an additional period to allow for the conversion of NMN to NAD+ and the subsequent generation of the detectable signal.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

Daporinad: A Technical Guide to a Potent NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ pools, Daporinad disrupts cellular metabolism and energy homeostasis, leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of Daporinad. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of NAD+ metabolism and cancer therapeutics.

Chemical Structure and Physicochemical Properties

Daporinad is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Synonyms | FK866, APO866 | [3] |

| IUPAC Name | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide | [3] |

| Molecular Formula | C24H29N3O2 | [3] |

| Molecular Weight | 391.51 g/mol | [3] |

| CAS Number | 658084-64-1 | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 10 | [2] |

| Topological Polar Surface Area | 62.3 Ų | [2] |

| XLogP3 | 3.83 | [2] |

Mechanism of Action and Signaling Pathways

Daporinad exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the NAD+ salvage pathway. This pathway is the primary route for NAD+ synthesis in mammalian cells.

The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).

Downstream Signaling Consequences of NAMPT Inhibition

By inhibiting NAMPT, Daporinad leads to a rapid depletion of intracellular NAD+ levels, which in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling events, ultimately leading to cell death. Key affected pathways include:

-

Sirtuin (SIRT) Deacetylases: These NAD+-dependent enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair. Reduced NAD+ levels inhibit SIRT1 activity.

-

AKT/ERK Signaling: Daporinad has been shown to decrease the phosphorylation of AKT and ERK1/2, key proteins in cell survival and proliferation pathways.

-

mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a central regulator of cell growth and metabolism.

Preclinical Pharmacology

In Vitro Efficacy

Daporinad has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| NMPRTase (cell-free) | - | 0.09 | Enzyme Inhibition | [1] |

| SCLC cell lines (range) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability | [5] |

| A549 | Non-Small Cell Lung Cancer | 100 | Cell Viability | [5] |

| Hematologic Malignancies (average) | Various | 2.89 ± 0.47 | Cytotoxicity | [6] |

| Non-Hematologic Malignancies (average) | Various | 13.03 ± 2.94 | Cytotoxicity | [6] |

Treatment of cancer cells with Daporinad leads to a time- and concentration-dependent depletion of intracellular NAD+ and ATP. For instance, in chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ is observed as early as 24 hours, followed by a decrease in ATP levels at 48 hours.[7]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of Daporinad have been conducted in mice following intravenous administration.

| Dose (mg/kg) | Cmax (ng/mL) | AUCinf (ngh/mL) | t1/2 (h) | CL (L/h/kg) | Vss (L/kg) |

| 5 | 5,470 ± 1,140 | 2,780 ± 321 | 0.81 ± 0.15 | 1.82 ± 0.21 | 1.14 ± 0.11 |

| 10 | 11,100 ± 1,170 | 5,980 ± 813 | 0.83 ± 0.09 | 1.71 ± 0.23 | 1.09 ± 0.09 |

| 30 | 38,700 ± 5,480 | 18,900 ± 2,430 | 0.77 ± 0.05 | 1.61 ± 0.21 | 0.87 ± 0.08 |

| Data from a study in mice, presented as mean ± SD (n=3).[8] |

Clinical Development

Daporinad has been evaluated in Phase I and II clinical trials for the treatment of various cancers.

Phase I Trial in Advanced Solid Tumors

A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose.

| Parameter | Value | Reference |

| Patient Population | Advanced solid tumor malignancies | [9] |

| Dosing Regimen | Continuous 96-h infusion every 28 days | [9] |

| Recommended Phase II Dose | 0.126 mg/m²/h | [9] |

| Dose-Limiting Toxicity | Thrombocytopenia | [9] |

| Efficacy | No objective responses; 4 patients had stable disease |

Phase II Trial in Cutaneous T-Cell Lymphoma

A Phase II trial was initiated to evaluate the efficacy of Daporinad in patients with refractory or relapsed cutaneous T-cell lymphoma (CTCL). However, the study was terminated early.

| Parameter | Outcome | Reference |

| Patient Population | Refractory or relapsed Cutaneous T-Cell Lymphoma | |

| Primary Efficacy Endpoint | Objective Response Rate | |

| Trial Status | Terminated early | |

| Reason for Termination | Lack of efficacy at a prespecified interim analysis |

Experimental Protocols

In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against purified human NAMPT.

Materials:

-

Purified recombinant human NAMPT enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Test inhibitor (dissolved in DMSO)

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and coupling enzyme mixtures.

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test inhibitor or vehicle, followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add the substrate and coupling enzyme mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Cell Viability Assay

This protocol outlines a method to assess the effect of Daporinad on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)

-

Appropriate cell culture medium and supplements

-

Daporinad (FK866)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of Daporinad. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]

In Vivo Xenograft Studies in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of Daporinad in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation (e.g., Panc-1)

-

Daporinad (FK866)

-

Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH2O)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Daporinad (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective groups for a specified duration (e.g., 4 weeks, 5 days per week).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Daporinad.

Conclusion

Daporinad is a well-characterized, potent inhibitor of NAMPT with significant preclinical anti-cancer activity. Its mechanism of action, centered on the depletion of NAD+ and subsequent metabolic collapse, has been extensively studied. While clinical trials have not demonstrated sufficient efficacy to warrant further development as a monotherapy, Daporinad remains an invaluable tool for researchers studying NAD+ metabolism and its role in cancer and other diseases. The detailed data and protocols provided in this guide are intended to facilitate the continued exploration of NAMPT inhibition as a therapeutic strategy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. jadpro.com [jadpro.com]

- 6. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Objective response rate and progression-free survival as surrogates for overall survival treatment effect: A meta-analysis across diverse tumour groups and contemporary therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NAMPT Inhibition by Daporinad in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By targeting this critical metabolic node, Daporinad effectively depletes intracellular NAD+ pools, leading to a cascade of events that culminate in apoptotic cell death, particularly in cancer cells that exhibit high NAD+ turnover.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies associated with Daporinad-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting NAD+ Metabolism in Cancer

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme and substrate that plays a central role in a multitude of cellular processes, including redox reactions, energy metabolism, DNA repair, and cell signaling.[4][5] Many cancer cells are characterized by an elevated metabolic rate and increased reliance on NAD+ for survival and proliferation, making the enzymes involved in NAD+ biosynthesis attractive therapeutic targets.[5][6] The salvage pathway, which recycles nicotinamide to generate NAD+, is the predominant route for NAD+ synthesis in mammalian cells.[3][7] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway.[2][4]

Daporinad has emerged as a potent and selective inhibitor of NAMPT, demonstrating significant anti-neoplastic activity in various preclinical models by inducing a state of catastrophic NAD+ depletion.[2][8] This guide elucidates the downstream consequences of NAMPT inhibition by Daporinad, focusing specifically on its role as a potent inducer of the intrinsic apoptotic pathway.

Mechanism of Action: From NAMPT Inhibition to Apoptotic Execution

The primary mechanism of Daporinad is its direct, non-competitive inhibition of NAMPT.[1] This action sets off a sequential and predictable series of intracellular events that shift the cellular balance from survival to apoptosis.

Depletion of NAD+ and ATP

Following treatment with Daporinad, cancer cells experience a rapid and significant decline in intracellular NAD+ levels.[3][9] In chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ can be observed as early as day one post-treatment.[9] Since NAD+ is a critical cofactor for metabolic pathways like glycolysis and oxidative phosphorylation, its depletion leads to a subsequent, delayed reduction in adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[6][9] This energy crisis is a key initiating factor in the apoptotic process.

Mitochondrial Dysfunction and Intrinsic Apoptosis

The depletion of NAD+ and ATP directly impacts mitochondrial health. The process unfolds as follows:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The decline in ATP and disruption of the electron transport chain lead to the depolarization of the mitochondrial membrane.[9][10] This loss of ΔΨm is a critical "point of no return" in the intrinsic apoptotic pathway.[9]

-

Increase in Reactive Oxygen Species (ROS): Dysfunctional mitochondria can lead to increased production of reactive oxygen species, contributing to cellular stress and damage.[9]

-

Caspase Activation: The loss of mitochondrial integrity triggers the activation of the caspase cascade. Initiator caspases (like Caspase-9) are activated, which in turn cleave and activate executioner caspases (such as Caspase-3 and Caspase-7).[11][12][13] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[11]

Role of p53

In some cellular contexts, the apoptotic response to Daporinad is associated with the tumor suppressor protein p53. Inhibition of NAMPT can lead to increased acetylation and activation of p53, which then contributes to cell cycle arrest and apoptosis.[14] Knockdown of p53 has been shown to attenuate the apoptotic effects of Daporinad in certain cell lines.[14]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for studying Daporinad's effects.

DOT script for Signaling Pathway of Daporinad-Induced Apoptosis

Caption: Signaling pathway of Daporinad-induced apoptosis.

DOT script for Experimental Workflow for Apoptosis Assessment

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Quantitative Data on Daporinad's Efficacy

The potency of Daporinad varies across different cell types. The following tables summarize key quantitative metrics reported in the literature.

Table 1: Inhibitory Potency of Daporinad

| Parameter | Value | Target/System | Reference |

| IC₅₀ (Enzymatic) | 0.09 nM | Cell-free NAMPT | [15] |

| IC₅₀ (Cellular) | ~1 nM | HepG2 human liver carcinoma cells | [1][4] |

| Kᵢ (Enzyme/Substrate) | 0.4 nM | Partially purified NAMPT (K562 cells) | [1] |

| Kᵢ' (Free Enzyme) | 0.3 nM | Partially purified NAMPT (K562 cells) | [1] |

Table 2: Cellular Effects of Daporinad in Chronic Lymphocytic Leukemia (CLL) Cells

| Treatment | Time Point | Cellular Effect | Observation | Reference |

| 10 nM Daporinad | Day 1 | NAD+ Levels | Significant decrease | [9] |

| 10 nM Daporinad | Day 2 | ATP Levels | Significant decrease | [9] |

| 10 nM Daporinad | Day 3 | Apoptotic Signaling | Induction observed | [9] |

| 10 nM Daporinad | Day 3 | Mitochondrial Potential | Loss observed | [9] |

| 10 nM Daporinad | Day 3 | ROS Levels | Increase observed | [9] |

Key Experimental Protocols

To aid in the replication and extension of research in this area, detailed methodologies for key experiments are provided below.

Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17]

Materials:

-

Cells treated with Daporinad and control cells.

-

Phosphate-Buffered Saline (PBS).

-

Annexin V-FITC (or other fluorophore conjugate).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

Protocol: Measurement of Intracellular NAD+ Levels

This protocol describes a method for extracting and quantifying NAD+ using High-Performance Liquid Chromatography (HPLC).[7][18]

Materials:

-

Cell pellets.

-

Perchloric acid (HClO₄), ~0.6 M.

-

Potassium carbonate (K₂CO₃), 3 M.

-

Phosphate (B84403) buffer.

-

Reverse-phase HPLC system with a C18 column.

Procedure:

-

Extraction:

-

Lyse cell pellets by adding 300-500 µL of cold 0.6 M HClO₄.[7]

-

Incubate on ice for 10-15 minutes.

-

Scrape the cell lysate and transfer it to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

-

Neutralization and Desalting:

-

Transfer the supernatant (acid extract) to a new tube.

-

Neutralize the extract by adding 3 M K₂CO₃ until the pH is between 6 and 7. This will precipitate potassium perchlorate.

-

Incubate on ice for 10 minutes to ensure complete precipitation.

-

Centrifuge to pellet the salt.

-

-

HPLC Analysis:

-

Transfer the final supernatant to an HPLC vial.

-

Inject 50-100 µL of the sample onto a C18 column.[7]

-

Run the HPLC with a mobile phase gradient (e.g., starting with 100% phosphate buffer and gradually increasing the methanol concentration) at a flow rate of 1 mL/min.[7]

-

Detect NAD+ by UV absorbance at 254 nm.

-

Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.

-

Protocol: Western Blot for Caspase Activation

This protocol is used to detect the cleaved (active) forms of caspases, such as Caspase-3, which is a hallmark of apoptosis.[19]

Materials:

-

Cell lysates.

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Primary antibody specific for cleaved Caspase-3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cell pellets in lysis buffer.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system. The presence of a band at the correct molecular weight for cleaved Caspase-3 indicates caspase activation.

-

Conclusion

Daporinad represents a potent strategy for inducing apoptosis in cancer cells by targeting the fundamental metabolic pathway of NAD+ synthesis. Its specific inhibition of NAMPT leads to a well-defined cascade of events, including NAD+ and ATP depletion, mitochondrial collapse, and caspase activation. The quantitative data underscores its nanomolar potency, and the detailed protocols provided herein offer a robust framework for further investigation. Understanding the intricate molecular details of Daporinad-induced apoptosis is crucial for its continued development as a therapeutic agent and for identifying synergistic combinations that may overcome resistance and enhance clinical efficacy.

References

- 1. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of NAMPT pathway by FK866 activates the function of p53 in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Daporinad on Cellular Energy Metabolism: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Daporinad (also known as FK866 or APO866) is a highly potent and specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, most notably the redox reactions that underpin cellular energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[2][3][4] By depleting the cellular NAD+ pool, Daporinad critically impairs the bioenergetic capacity of highly metabolic cells, leading to ATP depletion and subsequent cell death.[5][6][7] This technical guide provides a comprehensive overview of Daporinad's mechanism of action and its downstream effects on cellular energy metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of the NAD+ Salvage Pathway

The primary mechanism of Daporinad is the direct inhibition of NAMPT.[1][2] This enzyme is crucial for converting nicotinamide (a form of vitamin B3) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2] In many cancer cells, the NAD+ salvage pathway is upregulated to meet the high energy demands of rapid proliferation, making NAMPT a critical node for therapeutic intervention.[2]

Daporinad's inhibition of NAMPT leads to a rapid and significant depletion of intracellular NAD+ levels.[6][7] This depletion is the primary upstream event that triggers a cascade of metabolic consequences.

Quantitative Effects on Key Metabolic Molecules

Treatment of cancer cell lines with Daporinad results in a dose- and time-dependent decrease in both NAD+ and ATP pools. The depletion of NAD+ occurs rapidly, often within hours, while the subsequent decline in ATP levels becomes significant at later time points, ultimately leading to a catastrophic energy crisis and cell death.[8]

Table 1: Effect of Daporinad on Intracellular NAD+ and ATP Levels

| Cell Line | Daporinad Conc. | Time (h) | % NAD+ Reduction (vs. Control) | % ATP Reduction (vs. Control) | Reference |

|---|---|---|---|---|---|

| A2780 (Ovarian) | 100 nM | 24 | ~90% | ~60% | [5] |

| HCT116 (Colon) | 100 nM | 24 | ~90% | ~50% | [5] |

| Activated PBLs | 100 nM | 3 | Significant Decrease | Not yet significant | [8] |

| Activated PBLs | 100 nM | 24 | >90% | Significant Decrease | [8] |

| U251 (Glioblastoma) | 40 nM | 48 | ~80% | Not specified | [9] |

| KP4 (Pancreatic) | 10 nM | 6 | ~50% | Not specified | [10] |

| KP4 (Pancreatic) | 10 nM | 24 | ~90% | Not specified |[10] |

Note: Values are approximated from published data for illustrative purposes.

Impact on Core Metabolic Pathways

The depletion of NAD+, a critical oxidizing agent and cofactor for dehydrogenases, directly disrupts major energy-producing pathways.

Glycolysis

Glycolysis is highly sensitive to NAD+ levels, particularly at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, which requires NAD+ to convert glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of NAMPT by Daporinad leads to a bottleneck at this stage. This results in the accumulation of upstream glycolytic intermediates and a decrease in downstream metabolites.

Table 2: Relative Changes in Glycolytic Intermediates after Daporinad Treatment

| Metabolite | Cell Line | Daporinad Conc. | Relative Change vs. Control | Reference |

|---|---|---|---|---|

| Glucose 6-phosphate / Fructose 6-phosphate | A2780 | 100 nM | Increased | [5] |

| Fructose 1,6-bisphosphate | A2780 | 100 nM | Increased | [5] |

| Glyceraldehyde 3-phosphate | A2780 | 100 nM | Increased | [5] |

| 2- & 3-Phosphoglycerate | A2780 | 100 nM | Decreased | [5] |

| Phosphoenolpyruvate | A2780 | 100 nM | Decreased |[5] |

This disruption leads to a significant decrease in the overall glycolytic rate, as measured by the extracellular acidification rate (ECAR).[10]

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is heavily reliant on NAD+ for several key dehydrogenase reactions (e.g., pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, malate (B86768) dehydrogenase). The reduced availability of NAD+ and the diminished influx of pyruvate from glycolysis lead to an overall attenuation of the TCA cycle.

Table 3: Relative Changes in TCA Cycle Intermediates after Daporinad Treatment

| Metabolite | Cell Line | Daporinad Conc. | Relative Change vs. Control | Reference |

|---|---|---|---|---|

| Citrate | A2780 | 100 nM | Decreased | [11] |

| α-Ketoglutarate | A2780 | 100 nM | Decreased | [11] |

| Malate | A2780 | 100 nM | Decreased | [11] |

| Fumarate | A2780 | 100 nM | Decreased |[11] |

The decreased flux through the TCA cycle further exacerbates the cellular energy deficit by reducing the production of NADH and FADH2, which are essential electron donors for the electron transport chain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Daporinad's metabolic effects.

Protocol 1: Measurement of Intracellular NAD+

This protocol is adapted from methods used to assess NAD+ levels following Daporinad treatment.[5]

-

Cell Culture and Treatment:

-

Seed cells (e.g., A2780, HCT116) in a 96-well culture plate at a density of 8 x 10⁴ cells per well.

-

Incubate at 37°C in 5% CO₂ for 4 hours to allow for cell adherence.

-

Treat cells with various concentrations of Daporinad (e.g., 0-100 nM) for the desired time period (e.g., 24 hours). All treatments should be performed in duplicate or triplicate.

-

-

NAD+ Extraction:

-

Lyse cells with a radioimmune precipitation assay (RIPA) buffer.

-

Add 50 µL of 0.2 N HCl to the cell lysates.

-

Incubate the plate at 60°C for 10 minutes to degrade NADH.

-

Neutralize the extracts by adding 50 µL of 0.2 N NaOH.

-

-

Quantification (Enzymatic Cycling Assay):

-

Transfer the neutralized extracts to a new 96-well plate.

-

Add a reaction mixture containing alcohol dehydrogenase, diaphorase, resazurin, and the appropriate substrates.

-

Incubate the plate at room temperature, protected from light.

-

Measure fluorescence using a plate reader at an excitation/emission of ~540/590 nm.

-

Calculate NAD+ concentration by comparing sample fluorescence to a standard curve generated with known NAD+ concentrations.

-

Protocol 2: Measurement of Intracellular ATP

This protocol utilizes a commercial bioluminescent assay to quantify ATP levels.[5]

-

Cell Culture and Treatment:

-

Follow the same cell seeding and Daporinad treatment procedure as described in Protocol 1.

-

-

ATP Quantification (e.g., ATPlite Assay):

-

Equilibrate the 96-well plate containing the treated cells to room temperature.

-

Add the cell lysis solution provided in the kit and shake for 5 minutes to ensure complete lysis.

-

Add the luciferase/luciferin substrate solution to each well.

-

Shake for an additional 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine ATP concentration by comparing the luminescence of the samples to an ATP standard curve.

-

Protocol 3: Metabolomics Analysis by LC-MS

This protocol provides a general workflow for analyzing changes in polar metabolites after Daporinad treatment.[1][5]

-

Cell Culture and Treatment:

-

Seed cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) in DMEM supplemented with 10% dialyzed FBS and 25 mM glucose.

-

Treat cells with Daporinad for the desired duration (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 100 µL of ice-cold 80% methanol/20% water extraction solvent.

-

Incubate at -20°C for 15 minutes to precipitate proteins.

-

Centrifuge the plate at high speed for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites and transfer to a new plate or vials for analysis.

-

-

LC-MS Analysis:

-

Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is typically used.

-